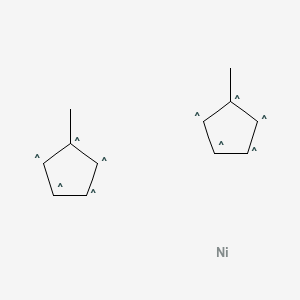
Bis(methylcyclopentadienyl)nickel(II), 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(methylcyclopentadienyl)nickel(II): , also known as 1,1′-Dimethylnickelocene, is a chemical compound with the formula Ni(C₅H₄CH₃)₂. It is a nickel-based organometallic compound that appears as a colorless to yellow solid. This compound is soluble in non-polar solvents and is commonly used as a catalyst in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Bis(methylcyclopentadienyl)nickel(II) can be synthesized through the reaction of nickel(II) chloride with methylcyclopentadienyl sodium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods: : Industrial production of bis(methylcyclopentadienyl)nickel(II) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Bis(methylcyclopentadienyl)nickel(II) can undergo oxidation reactions to form nickel oxide thin films.
Reduction: The compound can be reduced to form nickel nanoparticles, which are useful in various catalytic applications.
Common Reagents and Conditions
Oxidation: Oxygen (O₂), Hydrogen Peroxide (H₂O₂)
Reduction: Hydrogen gas (H₂), Sodium borohydride (NaBH₄)
Substitution: Various ligands such as phosphines, amines, and carbenes.
Major Products
- Nickel oxide thin films
- Nickel nanoparticles
- Nickel complexes with different ligands
Scientific Research Applications
Chemistry: : Bis(methylcyclopentadienyl)nickel(II) is widely used as a catalyst in organic synthesis. It catalyzes various reactions such as oxidative addition, C-H activation, and cross-coupling reactions .
Biology and Medicine: : While its direct applications in biology and medicine are limited, the compound’s derivatives and complexes are studied for potential use in drug delivery systems and as imaging agents .
Industry: : In the industrial sector, bis(methylcyclopentadienyl)nickel(II) is used in the production of high-density storage media through the controlled growth of nickel nanoparticles on silicon substrates. It is also used in the formation of nickel oxide thin films for electronic applications .
Mechanism of Action
The mechanism by which bis(methylcyclopentadienyl)nickel(II) exerts its effects primarily involves its role as a catalyst. The nickel center in the compound can undergo oxidative addition, where it forms a bond with a substrate molecule, facilitating various chemical transformations. The methylcyclopentadienyl ligands stabilize the nickel center and influence its reactivity .
Comparison with Similar Compounds
Similar Compounds
- Bis(cyclopentadienyl)nickel(II) (Nickelocene)
- Bis(ethylcyclopentadienyl)nickel(II)
- Bis(1,5-cyclooctadiene)nickel(0)
- Nickel(II) acetylacetonate
- Tetrakis(triphenylphosphine)nickel(0)
Comparison: : Bis(methylcyclopentadienyl)nickel(II) is unique due to the presence of methyl groups on the cyclopentadienyl ligands, which can influence its electronic properties and reactivity. Compared to bis(cyclopentadienyl)nickel(II), the methyl-substituted version may exhibit different catalytic behaviors and stability under various conditions .
Properties
Molecular Formula |
C12H14Ni |
|---|---|
Molecular Weight |
216.93 g/mol |
InChI |
InChI=1S/2C6H7.Ni/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3; |
InChI Key |
IHRNDXJDUYVDRB-UHFFFAOYSA-N |
Canonical SMILES |
C[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















